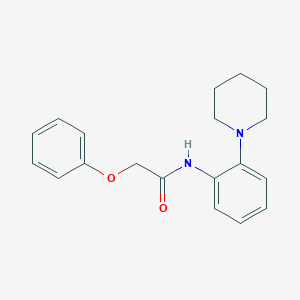![molecular formula C18H19BrN2O3 B244943 N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244943.png)
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as BPAAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPAAP is a member of the amide class of compounds and is synthesized using a specific method that involves several steps. In
Mecanismo De Acción
The mechanism of action of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is not fully understood. However, studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to induce apoptosis in cancer cells. Furthermore, N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potent anticancer properties. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research. However, one of the limitations of using N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potential toxicity. Studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide. One potential direction is to study the mechanism of action of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in more detail. Another potential direction is to explore the potential use of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in combination with other anticancer drugs. Furthermore, it would be interesting to study the potential use of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in other fields, such as the treatment of inflammatory diseases. Overall, N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a promising compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
The synthesis method of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves several steps, including the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate. This intermediate product is then reacted with 3-aminophenol to form 3-(4-bromophenoxy)aniline. The final step involves the reaction of 3-(4-bromophenoxy)aniline with 2-methylpropanoyl chloride to form N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is in the field of cancer research. Studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has potent anticancer properties and can inhibit the growth of cancer cells in vitro. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C18H19BrN2O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-12(2)18(23)21-15-5-3-4-14(10-15)20-17(22)11-24-16-8-6-13(19)7-9-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
JRXBVLWYMOKEHA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)


![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)






![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)

